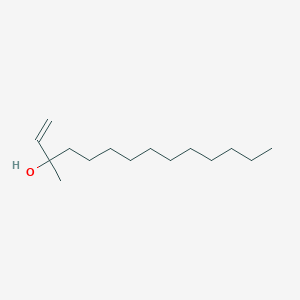![molecular formula C8H10O2 B14731163 1-Oxaspiro[4.4]non-3-en-2-one CAS No. 5732-90-1](/img/structure/B14731163.png)
1-Oxaspiro[4.4]non-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[4.4]non-3-en-2-one, also known as 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, is a compound of significant interest in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a five-membered cyclopentyl ring fused to a four-membered oxaspiro ring.
Métodos De Preparación
The synthesis of 1-Oxaspiro[4.4]non-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the esterification of hydroxy cyclopentyl formic acid ethyl ester with 2,4,6-trimethyl phenyl acetic acid in the presence of a dehydrating agent. This is followed by a cyclization reaction to form the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Oxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The mesityl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of pesticides and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
1-Oxaspiro[4.4]non-3-en-2-one is part of a class of compounds known as tetronic acids, which are characterized by their spirocyclic structures and biological activities. Similar compounds include:
Spiromesifen: A pesticide with a similar spirocyclic structure used in agriculture.
Spirodiclofen: Another pesticide with comparable chemical properties.
Spirotetramat: A systemic insecticide with a related structure
Propiedades
Número CAS |
5732-90-1 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h3,6H,1-2,4-5H2 |
Clave InChI |
ZCQXVRLIDORDIR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
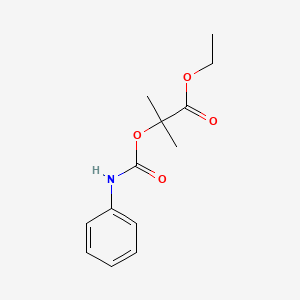
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
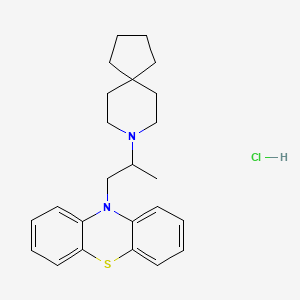
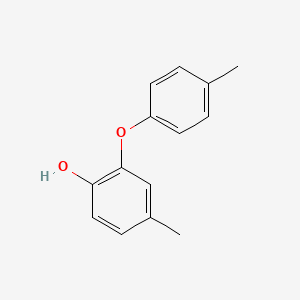
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
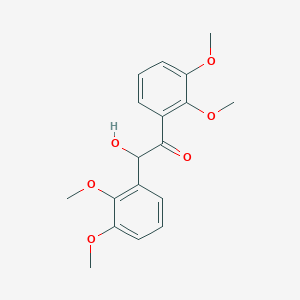
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
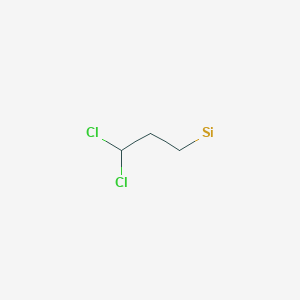
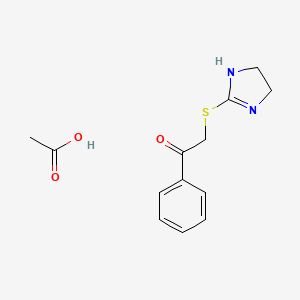
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
